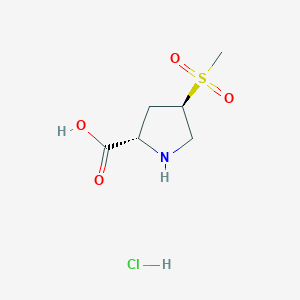
4-Tert-butylpyridine-2,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylpyridine-2,6-dicarbonitrile is a chemical compound with the CAS Number: 141920-17-4 . It has a molecular weight of 185.23 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds like 2,6-Di-tert-butylpyridine have shown that their protonation leads to products with similar stabilities . The reactions with hydrated hydroxonium ions were computed, confirming that the reactions lead to the formation of protonated molecules .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Mecanismo De Acción
The mechanism of action of 4-tert-butylpyridine-2,6-dicarbonitrile as a catalyst is still not fully understood. However, it is believed that the compound acts as a Lewis base, and it coordinates with the substrate to form an intermediate. This intermediate then undergoes further reactions, leading to the formation of the desired product. The unique structure of this compound allows it to selectively catalyze certain reactions, making it a highly efficient catalyst.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low environmental impact. It has been classified as a non-hazardous substance by the European Chemicals Agency (ECHA) and has been approved for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butylpyridine-2,6-dicarbonitrile as a catalyst is its high efficiency and selectivity. This compound has been shown to catalyze various reactions with high yields and purity. It is also relatively easy to handle and has low toxicity, making it a suitable catalyst for lab experiments.
However, there are also some limitations to using this compound as a catalyst. One of the main limitations is its high cost, which may limit its use in large-scale industrial applications. Additionally, the mechanism of action of this compound is still not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 4-tert-butylpyridine-2,6-dicarbonitrile in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. This compound has already been used in the synthesis of various organic compounds, and its high efficiency and selectivity make it a promising catalyst for the development of new drugs and pesticides.
Another potential application is in the field of polymer science. This compound has been shown to catalyze the polymerization of olefins, and it may have potential applications in the development of new polymers with unique properties.
Finally, there is also potential for the use of this compound in the development of new catalysts. The unique structure of this compound allows it to selectively catalyze certain reactions, making it a promising candidate for the development of new catalysts with improved selectivity and efficiency.
Conclusion
In conclusion, this compound is a unique compound that has been extensively used in scientific research. It is a highly efficient and selective catalyst that has shown promising results in various chemical reactions. While there are still limitations to its use, the future directions for the application of this compound are promising, and it may have potential applications in the development of new drugs, polymers, and catalysts.
Métodos De Síntesis
The synthesis of 4-tert-butylpyridine-2,6-dicarbonitrile is a relatively simple process that involves the reaction of 2,6-dicyano-4-tert-butylpyridine with a suitable reagent. One of the most common methods for synthesizing this compound is by reacting 2,6-dicyano-4-tert-butylpyridine with trimethylsilyl cyanide in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
4-tert-butylpyridine-2,6-dicarbonitrile has been extensively used in scientific research due to its unique properties. It is a highly efficient and selective catalyst that has shown promising results in various chemical reactions. This compound has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the polymerization of olefins and the oxidation of alcohols.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-tert-butylpyridine-2,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHYPJJQPOIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)benzoate](/img/structure/B2792616.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)





![(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2792630.png)